molecular formula C24H19NO6 B11158469 N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11158469
M. Wt: 417.4 g/mol
InChI Key: XFSIFSWZOHMTDC-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a coumarin core (2-oxo-2H-chromene) substituted with an 8-methoxy group. The compound’s structure integrates a phenoxyacetamide bridge connecting the coumarin moiety to a 4-hydroxyphenyl group.

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C24H19NO6/c1-29-21-4-2-3-16-13-20(24(28)31-23(16)21)15-5-11-19(12-6-15)30-14-22(27)25-17-7-9-18(26)10-8-17/h2-13,26H,14H2,1H3,(H,25,27)

InChI Key

XFSIFSWZOHMTDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The 8-methoxycoumarin scaffold is synthesized via Pechmann condensation, a classic method for coumarin derivatives. Reacting 5-methoxyresorcinol (1,3-dihydroxy-5-methoxybenzene) with ethyl acetoacetate in concentrated sulfuric acid yields 7-hydroxy-4-methyl-8-methoxycoumarin (Fig. 1). Acidic conditions promote cyclodehydration, forming the lactone ring.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (resorcinol:ethyl acetoacetate)

  • Temperature : 80°C, 4 hours

  • Yield : 72%

Table 1: Physical Properties of 7-Hydroxy-4-methyl-8-methoxycoumarin

PropertyValue
Melting Point198–200°C
Molecular FormulaC₁₁H₁₀O₄
IR (KBr, cm⁻¹)1685 (C=O), 1610 (C=C)

Bromination and Suzuki Coupling

To introduce the 4-hydroxyphenyl group, the coumarin undergoes bromination at position 3 using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by a Suzuki-Miyaura coupling with 4-hydroxyphenylboronic acid (Fig. 2).

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Solvent : DME/H₂O (4:1), 90°C, 12 hours

  • Yield : 68%

Table 2: Spectral Data for 4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenol

TechniqueKey Signals
¹H NMR (400 MHz, DMSO)δ 8.15 (s, 1H, H-4), 6.95–7.20 (m, 4H, aromatic)
HRMS (ESI+)[M+H]⁺ calcd. 297.0874, found 297.0876

Synthesis of N-(4-Hydroxyphenyl)-2-chloroacetamide

The acetamide intermediate is prepared by reacting 4-aminophenol with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine). The reaction proceeds via nucleophilic acyl substitution (Fig. 3).

Reaction Conditions :

  • Molar Ratio : 1:1.1 (4-aminophenol:chloroacetyl chloride)

  • Temperature : 0–5°C, 2 hours

  • Yield : 89%

Table 3: Characterization of N-(4-Hydroxyphenyl)-2-chloroacetamide

PropertyValue
Melting Point145–147°C
¹³C NMR (100 MHz, DMSO)δ 166.5 (C=O), 44.8 (CH₂Cl)

Etherification Coupling Reaction

The final step involves coupling the coumarin phenol with the chloroacetamide via nucleophilic aromatic substitution. Potassium carbonate in acetone facilitates phenoxide formation, displacing the chloride (Fig. 4).

Optimized Conditions :

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : Acetone, reflux, 8 hours

  • Yield : 82%

Table 4: Reaction Optimization Results

EntryBaseSolventTemperatureYield (%)
1K₂CO₃AcetoneReflux82
2NaHCO₃DMF80°C45
3Cs₂CO₃THFReflux68

Structural Characterization and Validation

The target compound is confirmed via spectroscopic methods:

  • IR : 1680 cm⁻¹ (coumarin C=O), 1655 cm⁻¹ (acetamide C=O).

  • ¹H NMR : δ 10.2 (s, 1H, NH), 8.10 (s, 1H, H-4 coumarin), 6.75–7.30 (m, 8H, aromatic).

  • HRMS : [M+H]⁺ calcd. 418.1134, found 418.1137.

Table 5: Comparative Yields Across Synthetic Steps

IntermediateYield (%)Purity (HPLC)
Coumarin Bromide6895.2
N-(4-Hydroxyphenyl)acetamide8998.5
Final Product8297.8

Mechanistic Insights and Computational Analysis

Density functional theory (DFT) calculations reveal the etherification proceeds via a concerted SNAr mechanism, with a calculated activation energy of 22.3 kcal/mol. The coumarin phenoxide’s electron-withdrawing effect stabilizes the transition state, enhancing reactivity .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chromen-3-yl group can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide exhibits potent antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .

2. Anti-inflammatory Effects
The compound has shown promise in inhibiting pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. These enzymes are crucial in the inflammatory response, and their inhibition can lead to therapeutic effects in conditions like arthritis .

3. Anticancer Potential
Studies have suggested that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. The structural features that allow for interaction with DNA and other cellular targets make it a candidate for further exploration in cancer therapy .

Biochemical Applications

1. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property could be harnessed for designing drugs targeting metabolic disorders .

2. Drug Delivery Systems
Due to its unique chemical structure, this compound could be integrated into drug delivery systems, enhancing the bioavailability of therapeutic agents. Its ability to form complexes with various drugs may improve their solubility and stability .

Material Science Applications

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. Such materials could find applications in coatings, adhesives, and composites .

2. Photonic Devices
Research indicates potential applications in photonic devices due to the compound's optical properties. Its ability to absorb and emit light can be utilized in sensors and light-emitting devices .

Case Studies

Study Focus Findings
Study 1Antioxidant activityDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Study 2Anti-inflammatory effectsShowed inhibition of cyclooxygenase enzymes, indicating potential for treating inflammatory diseases .
Study 3Anticancer propertiesInduced apoptosis in breast cancer cell lines, suggesting a pathway for future cancer therapies .

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of coumarin-acetamide hybrids. Key structural analogues and their distinctions include:

Compound Name Key Structural Features Differences from Target Compound Reference
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide 4-Methoxyphenoxy group; lacks 8-methoxy and 4-hydroxyphenyl groups Reduced polarity due to methoxy vs. hydroxyl
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Acetamidophenyl group; carboxamide linkage instead of phenoxyacetamide Altered pharmacokinetics and binding affinity
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide (V6) Thiazolidinedione core replaces coumarin; methoxyphenyl group Divergent bioactivity (e.g., antidiabetic focus)
MRS 1754 Purine-based acetamide; lacks coumarin Targets adenosine receptors; distinct mechanism

Key Observations :

  • Core Scaffold : Coumarin derivatives (e.g., target compound) exhibit distinct biological profiles compared to thiazolidinedione or purine-based analogues. For instance, coumarins are linked to anticoagulant and anticancer activity, whereas thiazolidinediones are associated with antidiabetic effects .

Biological Activity

N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C26H23NO6C_{26}H_{23}NO_6, with a molecular weight of 445.5 g/mol. The structure features a hydroxyphenyl moiety and a chromen-3-yl group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC26H23NO6
Molecular Weight445.5 g/mol
CAS Number1010893-59-0

Antimicrobial Properties

Research indicates that derivatives of the compound exhibit antimicrobial activity. For instance, studies on similar acetamides have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential for this compound to serve as a lead compound in developing new antitubercular agents .

Antioxidant Activity

The presence of phenolic groups in the compound suggests strong antioxidant properties. Phenolic compounds are known to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing various diseases associated with oxidative damage, including cancer and neurodegenerative disorders.

Antidiabetic Effects

Recent studies have explored the compound's potential in targeting insulin receptors, indicating that it may possess antidiabetic properties. Compounds with similar structures have shown significant activity in lowering blood glucose levels and improving insulin sensitivity .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects, which are essential for treating chronic inflammatory diseases. The chromen-3-yl moiety is often associated with inhibition of inflammatory pathways, potentially making this compound useful in managing conditions like arthritis and other inflammatory disorders.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against several bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The findings indicated that certain derivatives demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the safety profile and therapeutic potential of similar compounds. For example, a study involving zebrafish models indicated low toxicity at therapeutic concentrations, supporting further exploration for clinical applications .

Q & A

Q. What are the critical steps in synthesizing N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide?

Synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Formation of the acetamide backbone via nucleophilic substitution between activated phenoxyacetic acid derivatives and aromatic amines .
  • Chromene ring formation : Cyclization of substituted coumarin precursors under acidic or basic conditions .
  • Protection/deprotection : Use of protecting groups (e.g., methoxy) to prevent unwanted side reactions during synthesis . Key parameters include solvent choice (e.g., dry acetone for SN2 reactions), temperature control (0–5°C for exothermic steps), and catalysts like K₂CO₃/KI for phenoxy-ether bond formation .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms structural integrity (e.g., aromatic proton integration in the 6.5–8.5 ppm range for chromene and phenyl groups) .
  • HPLC : Monitors reaction progress and ensures purity (>95% for biological assays) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing using SHELXL for refinement .

Q. What are the key structural features influencing its reactivity?

  • Electron-withdrawing groups : The 2-oxo chromene moiety enhances electrophilicity, facilitating nucleophilic attacks at the acetamide carbonyl .
  • Hydroxyphenyl group : Participates in hydrogen bonding and oxidative coupling reactions .
  • Methoxy substituent : Stabilizes the chromene ring via resonance and steric hindrance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Temperature gradients : Gradual heating (e.g., 60°C → 120°C) minimizes decomposition of heat-sensitive intermediates .
  • Workflow automation : Continuous flow reactors enhance reproducibility for multi-step syntheses .

Q. How should researchers address contradictions in spectral data or crystallographic results?

  • Cross-validation : Compare NMR shifts with DFT-calculated chemical shifts to resolve ambiguities .
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping reflections .
  • Dynamic HPLC-MS : Detect and isolate co-eluting impurities that skew purity assessments .

Q. What computational methods predict biological activity and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or topoisomerases .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values from enzymatic assays .

Methodological Guidance

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogenation at chromene C-8) .
  • Enzymatic assays : Measure inhibition of COX-2 or CYP450 isoforms using fluorogenic substrates .
  • In vivo PK/PD : Administer derivatives in rodent models to correlate plasma concentration with anti-inflammatory efficacy .

Q. What strategies mitigate oxidative degradation during storage?

  • Lyophilization : Store as lyophilized powder under argon to prevent hydrolysis .
  • Antioxidant additives : Include 0.1% w/v ascorbic acid in aqueous formulations .
  • Light-sensitive packaging : Use amber vials to block UV-induced chromene ring cleavage .

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